molecular formula C17H25NO4 B6245870 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid CAS No. 2227989-55-9

3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid

Cat. No.: B6245870
CAS No.: 2227989-55-9
M. Wt: 307.4
InChI Key:
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Description

3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid is a synthetic organic compound belonging to the class of alpha-amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a 2,4-dimethylphenyl group attached to the butanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as peptide coupling, to form larger molecules.

    Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions to introduce different functional groups.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

    Free Amino Acid: Obtained after hydrolysis of the Boc group.

    Peptide Derivatives: Formed through coupling reactions with other amino acids or peptides.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptides. In drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The Boc group provides stability and prevents unwanted side reactions during these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in applications where precise control over molecular interactions is required.

Properties

CAS No.

2227989-55-9

Molecular Formula

C17H25NO4

Molecular Weight

307.4

Purity

95

Origin of Product

United States

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